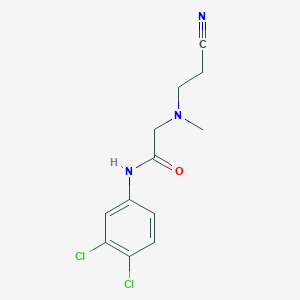
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide, also known as CDMG, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential treatment for certain diseases. In
作用機序
The mechanism of action of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide involves the inhibition of DPP-IV, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. By inhibiting this enzyme, this compound increases the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. As mentioned earlier, this compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in lab experiments is its specificity for DPP-IV inhibition. This makes it a useful tool for studying the mechanisms of action of this enzyme and its role in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models, suggesting that caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. Finally, further studies are needed to better understand the potential toxicity of this compound and to develop strategies for minimizing its toxicity in lab experiments.
合成法
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. This intermediate is then reacted with ethyl chloroformate to form N~1~-(3,4-dichlorophenyl)-N~2~-methyl-N~2~-(2-chloroethyl)glycinamide. Finally, this intermediate is reacted with sodium cyanide to form the desired product, this compound.
科学的研究の応用
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been studied for its potential applications in various areas of scientific research. One area of research where this compound has shown promise is in the study of the mechanisms of action of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism. This inhibition has been shown to increase insulin secretion and improve glucose tolerance in animal models, suggesting that this compound may have potential as a treatment for type 2 diabetes.
特性
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(6-2-5-15)8-12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7H,2,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDXLLQDQDCDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

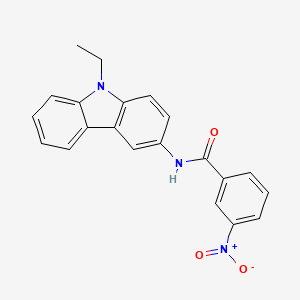
![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
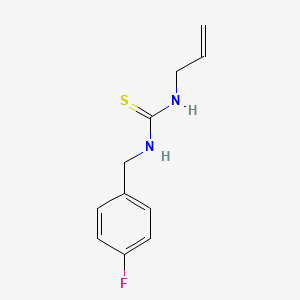
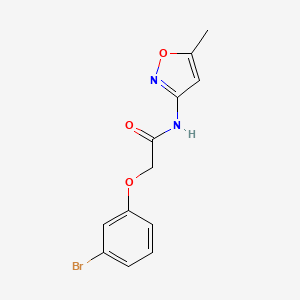
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)
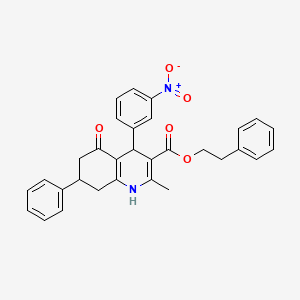
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)